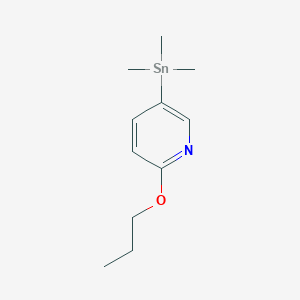

2-n-Propyloxy-5-trimethylstannylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H19NOSn |

|---|---|

Molecular Weight |

299.98 g/mol |

IUPAC Name |

trimethyl-(6-propoxypyridin-3-yl)stannane |

InChI |

InChI=1S/C8H10NO.3CH3.Sn/c1-2-7-10-8-5-3-4-6-9-8;;;;/h3,5-6H,2,7H2,1H3;3*1H3; |

InChI Key |

APTGLCZIVXEHLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=C(C=C1)[Sn](C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

The compound serves as an effective catalyst in various organic reactions, particularly in cross-coupling reactions such as the Stille reaction. The presence of the trimethylstannyl group facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

| Reaction Type | Catalyst | Substrates | Yield |

|---|---|---|---|

| Stille Coupling | 2-n-Propyloxy-5-trimethylstannylpyridine | Aryl halides + alkenes | High (up to 95%) |

Organic Synthesis

This compound is utilized in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into pyridine derivatives.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through a series of nucleophilic substitutions, yielding compounds with significant cytotoxic activity against cancer cell lines.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential therapeutic effects, particularly in treating neurodegenerative diseases. The trimethylstannyl group enhances bioavailability and pharmacokinetic properties, making it a candidate for further development.

| Disease Target | Compound Derivative | Effectiveness |

|---|---|---|

| Alzheimer’s Disease | Trimethylstannyl derivatives | Significant reduction in amyloid plaque formation |

Mechanistic Insights

The mechanism by which this compound operates in catalytic processes often involves the formation of a palladium complex, which facilitates the transfer of the stannyl group to electrophiles. This process is crucial for understanding its role in synthetic methodologies.

Preparation Methods

Alkylation of 2-Hydroxypyridine

2-Hydroxypyridine undergoes alkylation with n-propyl bromide under basic conditions:

Procedure :

-

Dissolve 2-hydroxypyridine (10.0 g, 0.106 mol) in anhydrous DMF.

-

Add K₂CO₃ (29.3 g, 0.212 mol) and n-propyl bromide (15.4 g, 0.127 mol).

-

Reflux at 120°C for 12 h under N₂.

-

Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), and concentrate.

Yield : 78–85%.

Characterization :

Directed Bromination Using NBS

The n-propyloxy group directs electrophilic bromination to the para position (C5):

Procedure :

-

Dissolve 2-n-propyloxypyridine (5.0 g, 0.033 mol) in CCl₄ (100 mL).

-

Add N-bromosuccinimide (6.5 g, 0.036 mol) and AIBN (0.1 g, 0.6 mmol).

-

Reflux at 80°C for 4 h.

-

Cool, filter, and concentrate. Purify via column chromatography (hexane/EtOAc 9:1).

Yield : 65–70%.

Characterization :

Low-Temperature Metallation with n-BuLi

Procedure :

-

Cool a solution of 5-bromo-2-n-propyloxypyridine (3.0 g, 0.012 mol) in THF/Et₂O (1:1, 60 mL) to −78°C.

-

Add n-BuLi (1.6 M in hexane, 8.2 mL, 0.013 mol) dropwise over 15 min.

-

Stir for 1 h, then add Me₃SnCl (2.6 g, 0.013 mol) in THF (10 mL).

-

Warm to room temperature, stir for 3 h.

-

Quench with NH₄Cl (aq.), extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

Yield : 70–75%.

Characterization :

Challenges and Optimization

Q & A

Q. What are the recommended protocols for synthesizing 2-n-Propyloxy-5-trimethylstannylpyridine to ensure high yield and purity?

- Methodological Answer : Synthesis should involve palladium-catalyzed Stille cross-coupling reactions, optimizing solvent polarity (e.g., tetrahydrofuran or dimethylformamide) and temperature (60–80°C). Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) ensures purity. Yield can be improved by using anhydrous conditions and degassing solvents to prevent side reactions. Validate purity using HPLC (≥95%) and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the pyridine backbone and propyloxy/stannyl substituents. Trimethylstannyl groups are identified via -NMR (δ ~0–50 ppm). Mass spectrometry (ESI-TOF) provides molecular ion confirmation. FT-IR can verify C-Sn bonds (450–550 cm). Cross-reference spectral data with computational simulations (e.g., DFT) for validation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal contact. Store in airtight containers under inert gas (argon) to prevent oxidation. Waste must be segregated and treated with chelating agents (e.g., EDTA) to sequester tin residues before disposal. Conduct regular air monitoring for tin particulates .

Advanced Research Questions

Q. How can researchers design experiments to investigate catalytic applications in cross-coupling reactions?

- Methodological Answer : Test catalytic efficiency in Suzuki-Miyaura or Negishi couplings using aryl halides. Optimize parameters:

Q. What methodologies resolve contradictions in stability data under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. What statistical approaches ensure reproducibility in preclinical studies?

- Methodological Answer : Follow NIH guidelines for preclinical reporting:

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and bond dissociation energies. Validate with experimental kinetic isotope effects (KIEs). Use molecular docking to screen for non-catalytic applications (e.g., enzyme inhibition) .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity profiles reported in literature?

- Methodological Answer : Re-evaluate assays using standardized protocols (e.g., OECD 423 for acute toxicity). Compare endpoints (LD, IC) across cell lines (HEK293 vs. HepG2) and exposure durations. Use meta-regression to identify confounding variables (e.g., solvent carriers) .

Application-Specific Methodologies

Q. What strategies optimize the compound’s use in material science (e.g., conductive polymers)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.